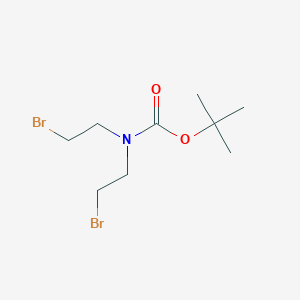

N-Boc-N,N-bis(2-bromoethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKNCWSDHQVBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597556 | |

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159635-50-4 | |

| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to tert-Butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4), a key bifunctional building block in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its primary applications, particularly in the construction of heterocyclic scaffolds of therapeutic interest. Safety and hazard information are also presented to ensure proper handling. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utility of this versatile reagent.

Chemical and Physical Properties

tert-Butyl bis(2-bromoethyl)carbamate, also known as N-Boc-N,N-bis(2-bromoethyl)amine, is a solid organic compound. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled introduction of a nitrogen mustard-like functionality in multi-step syntheses.

Table 1: Physicochemical Properties of tert-Butyl bis(2-bromoethyl)carbamate

| Property | Value | Source(s) |

| CAS Number | 159635-50-4 | N/A |

| Molecular Formula | C₉H₁₇Br₂NO₂ | N/A |

| Molecular Weight | 331.05 g/mol | N/A |

| Physical Form | Solid | [1] |

| Boiling Point | 317.7 ± 35.0 °C at 760 mmHg | [1] |

| Storage Temperature | Room temperature or 2-8 °C | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of tert-butyl bis(2-bromoethyl)carbamate is not widely published, a plausible synthetic route can be inferred from the well-documented synthesis of its mono-bromo analog and general principles of organic chemistry. The most probable method involves the reaction of bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Inferred Experimental Protocol: Synthesis of tert-Butyl bis(2-bromoethyl)carbamate

Materials:

-

Bis(2-bromoethyl)amine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of bis(2-bromoethyl)amine hydrobromide in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl bis(2-bromoethyl)carbamate.

dot

Caption: Synthetic workflow for tert-butyl bis(2-bromoethyl)carbamate.

Applications in Medicinal Chemistry

The primary utility of tert-butyl bis(2-bromoethyl)carbamate lies in its ability to serve as a precursor for the synthesis of various heterocyclic compounds, most notably piperazine derivatives. The two bromoethyl groups provide reactive sites for intramolecular cyclization with a primary amine, leading to the formation of a Boc-protected piperazine ring. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs.

Synthesis of Piperazine Derivatives

The reaction of tert-butyl bis(2-bromoethyl)carbamate with a primary amine (R-NH₂) is a common strategy to introduce a substituted piperazine moiety. The reaction proceeds via a double N-alkylation, where the primary amine displaces both bromide ions, forming the piperazine ring. The Boc group can then be readily removed under acidic conditions to provide the free secondary amine for further functionalization.

dot

Caption: General scheme for the synthesis of piperazine derivatives.

Relevance to Drug Discovery

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents. Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. By using tert-butyl bis(2-bromoethyl)carbamate, medicinal chemists can readily access a diverse range of substituted piperazines for structure-activity relationship (SAR) studies.

While direct synthesis of a specific marketed drug using tert-butyl bis(2-bromoethyl)carbamate is not prominently documented, its utility as a building block for creating libraries of piperazine-containing compounds for high-throughput screening is a key application in the early stages of drug discovery. The biological activity of the resulting compounds would be dependent on the nature of the 'R' group introduced from the primary amine and any subsequent modifications. For instance, different 'R' groups can be chosen to target specific receptors or enzymes, leading to compounds with potential antipsychotic, antidepressant, or kinase inhibitory activities.

dot

Caption: Role in a typical drug discovery workflow.

Hazards and Safety Information

tert-Butyl bis(2-bromoethyl)carbamate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Pictogram:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the Safety Data Sheet (SDS) from their supplier for complete and detailed safety information.

Conclusion

tert-Butyl bis(2-bromoethyl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to facilitate the construction of piperazine-containing scaffolds makes it a useful tool for the development of novel therapeutic agents. While detailed public information on its specific applications and properties is somewhat limited, its potential for creating diverse chemical libraries for drug discovery is clear. Researchers and drug development professionals can leverage this reagent to accelerate the synthesis of new chemical entities with a wide range of potential biological activities. As with all reactive chemical intermediates, proper handling and safety precautions are essential.

References

N-Boc-N,N-bis(2-bromoethyl)amine: A Comprehensive Technical Guide for Researchers

An In-depth Review of Synthesis, Key Reactions, and Applications in Drug Discovery and Development

N-Boc-N,N-bis(2-bromoethyl)amine, also known as tert-butyl bis(2-bromoethyl)carbamate, is a versatile bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a Boc-protected amine and two reactive bromoethyl arms, makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, particularly substituted piperazines. This technical guide provides a detailed overview of the key literature, synthesis protocols, and applications of this valuable reagent, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 159635-50-4 | [1][2][3] |

| Molecular Formula | C₉H₁₇Br₂NO₂ | [1][3][] |

| Molecular Weight | 331.04 g/mol | [1][2] |

| Appearance | White solid | [5] |

| Melting Point | 101-103 °C | [5] |

| Boiling Point | 317.7 °C | [1] |

| Flash Point | 146.0 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane. | [5] |

| Storage | 2°C - 8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the protection of bis(2-bromoethyl)amine with a tert-butyloxycarbonyl (Boc) group. A key publication by Yang et al. in Bioorganic & Medicinal Chemistry Letters describes this synthesis as a crucial step in the development of piperazine-based growth hormone secretagogues.[2][6]

Experimental Protocol: Synthesis from Bis(2-bromoethyl)amine

This procedure is based on the principles outlined in the literature for the Boc-protection of amines.

Materials:

-

Bis(2-bromoethyl)amine or its hydrobromide salt

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base (e.g., sodium bicarbonate, sodium hydroxide)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve bis(2-bromoethyl)amine (or its salt) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If starting from the salt, add the base (e.g., 2-3 equivalents of triethylamine) to neutralize the acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3 times with dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.

Caption: Synthetic scheme for this compound.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to act as a precursor for N-Boc-piperazine and its derivatives. The two bromoethyl groups are susceptible to intramolecular or intermolecular nucleophilic substitution, leading to the formation of a six-membered piperazine ring.

Synthesis of N-Boc-piperazine Derivatives

The reaction of this compound with a primary amine is a common method for synthesizing 4-substituted-N-Boc-piperazines. This approach is particularly valuable in the construction of complex molecular scaffolds for drug discovery.

Caption: General workflow for synthesizing N-Boc-piperazine derivatives.

Experimental Protocol: Synthesis of a 4-Substituted-N-Boc-piperazine

Materials:

-

This compound

-

A primary amine (R-NH₂)

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

-

Add the non-nucleophilic base (2-3 equivalents) to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours to overnight, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 4-substituted-N-Boc-piperazine.

The table below summarizes representative quantitative data for the synthesis of N-Boc-piperazine derivatives.

| Starting Amine (R-NH₂) | Product | Yield (%) | Reference |

| Benzylamine | N-Boc-4-benzylpiperazine | Data not available in searched literature | N/A |

| Aniline | N-Boc-4-phenylpiperazine | Data not available in searched literature | N/A |

| Note: Specific yield data for reactions using this compound is not readily available in the searched literature. The synthesis of substituted piperazines is a well-established application of this class of compounds. |

Deprotection of the Boc Group

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous acid solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA))

-

Anhydrous solvent (e.g., dichloromethane, dioxane)

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc protected compound in the anhydrous solvent.

-

Add the acidic solution (e.g., 4M HCl in dioxane or TFA) and stir at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected amine.

-

Collect the solid by filtration and dry under vacuum.

Caption: Deprotection of the N-Boc group.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of piperazine-containing molecules. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The ability to introduce a protected piperazine scaffold that can be further elaborated and subsequently deprotected provides a powerful strategy for the construction of complex and biologically active compounds. While specific quantitative data for a wide range of its applications remains to be broadly published, the foundational literature and analogous reactions with similar chloro-derivatives highlight its significant potential in organic synthesis. Further exploration of its reactivity with diverse nucleophiles will undoubtedly expand its utility in the development of novel therapeutics.

References

Navigating the Risks: A Technical Guide to the Safe Handling of N-Boc-N,N-bis(2-bromoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-Boc-N,N-bis(2-bromoethyl)amine, a bifunctional alkylating agent used in chemical synthesis. Due to its reactive nature, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known properties, potential hazards, and detailed procedures for the safe use, storage, and disposal of this compound.

Chemical and Physical Properties

A summary of its known physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 159635-50-4 | [1][][3][4] |

| Molecular Formula | C₉H₁₇Br₂NO₂ | [1][][4] |

| Molecular Weight | 331.04 g/mol | [1][4] |

| Appearance | White solid | [6] |

| Boiling Point (Predicted) | 317.7 °C at 760 mmHg | [7] |

| Flash Point (Predicted) | 146 °C | [7] |

| Density (Predicted) | 1.545 g/cm³ | [7] |

| Solubility | Insoluble in water at room temperature; soluble in organic solvents like dimethylformamide (DMF) and dichloromethane. | [6] |

| Storage Temperature | 2°C - 8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential as an alkylating agent, which can cause severe damage to tissues and genetic material. The harmonized hazard statements (H-statements) for similar compounds suggest the following risks.[8]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Given its structure as a bifunctional alkylating agent, it should also be considered a potential carcinogen and mutagen, and handled with appropriate precautions.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to the following experimental protocols is mandatory when working with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.

-

Gloves: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination.

-

Eye Protection: Chemical splash goggles and a full-face shield must be worn.

-

Lab Coat: A chemically resistant lab coat with tight-fitting cuffs is mandatory.

-

Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The following diagram illustrates the logical workflow for donning and doffing PPE.

Reactivity and Stability

The stability of this compound is influenced by its storage conditions and the presence of incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: May lead to violent reactions.

-

Strong Acids: Can cause the removal of the Boc protecting group, leading to the formation of the more reactive and potentially unstable free amine.[5]

-

Strong Bases: Can also lead to decomposition or unwanted side reactions.

Hazardous Decomposition Products

Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

The following diagram illustrates the potential reactivity and decomposition pathways.

Spill and Emergency Procedures

Spill Response

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and prevent entry to the area.

-

Contact the institution's emergency response team.

-

Emergency Procedures for Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

-

Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."[10][11]

-

Disposal: Arrange for disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[12]

Conclusion

This compound is a valuable research chemical that requires a high degree of caution in its handling and use. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can mitigate the risks associated with this potent alkylating agent and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound.

References

- 1. scbt.com [scbt.com]

- 3. This compound | 159635-50-4 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. This compound, CAS No. 159635-50-4 - iChemical [ichemical.com]

- 8. 39684-80-5 Cas No. | 2-Bromoethylamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 10. benchchem.com [benchchem.com]

- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]

- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

Safeguarding the Integrity of N-Boc-N,N-bis(2-bromoethyl)amine: A Technical Guide to Optimal Storage Conditions

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage conditions for N-Boc-N,N-bis(2-bromoethyl)amine, a critical reagent in pharmaceutical research and organic synthesis. Ensuring the stability of this compound is paramount for the reliability and reproducibility of experimental outcomes. This document, intended for researchers, scientists, and professionals in drug development, outlines best practices for storage and handling to prevent degradation and maintain chemical purity.

Summary of Recommended Storage Conditions

The stability of this compound and related compounds is influenced by temperature, moisture, light, and atmospheric conditions. Based on available data from suppliers and safety data sheets, the following storage parameters are recommended to ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale and Remarks |

| Temperature | 2°C to 8°C | Refrigeration is advised to minimize decomposition. For a related compound, bis(2-bromoethyl)amine, storage in a freezer at temperatures below -20°C is recommended.[1] Another related compound, N-Boc-2-bromoethylamine, is also recommended to be stored at -20°C.[2] |

| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. For a similar compound, N-Boc-2-bromoethylamine, storage under an inert gas such as nitrogen is recommended.[3] |

| Moisture | Keep in a dry environment. | A related compound, 2-bromoethylamine hydrobromide, is noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[4] Therefore, storage in a desiccator or a controlled low-humidity environment is advisable. |

| Light | Store in a dark place. | To prevent potential light-induced degradation. This is a general best practice for many complex organic molecules and is specifically recommended for the related compound bis(2-bromoethyl)amine.[1] |

| Incompatible Materials | Avoid strong oxidizing agents. | Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions, compromising the integrity of the compound.[4] |

Experimental Protocol for Stability Assessment

While specific experimental stability studies for this compound are not widely published, a general methodology for assessing the stability of chemical compounds involves the following steps:

-

Sample Preparation: Aliquot the this compound into multiple vials to avoid repeated freeze-thaw cycles or exposure of the bulk material to ambient conditions.

-

Environmental Chambers: Place the vials in controlled environmental chambers set to various conditions of temperature and humidity. A typical study might include:

-

Refrigerated (2-8°C)

-

Room Temperature (20-25°C)

-

Accelerated (e.g., 40°C)

-

Effect of light exposure (photostability) can be assessed by exposing samples to a controlled light source.

-

-

Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

-

Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS). This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. The rate of degradation can then be calculated to determine the shelf-life under different storage conditions.

Logical Workflow for Determining Optimal Storage Conditions

The following diagram illustrates a logical workflow for establishing the optimal storage conditions for a chemical compound like this compound.

Handling and Safety Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound, thereby contributing to the integrity and success of their scientific endeavors.

References

Methodological & Application

Application Note: Step-by-Step Procedure for Boc Deprotection of N,N-bis(2-bromoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N,N-bis(2-bromoethyl)amine. The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document outlines two common and effective methods for the deprotection of N-Boc-N,N-bis(2-bromoethyl)amine: one employing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another utilizing hydrochloric acid (HCl) in 1,4-dioxane. These protocols are designed to yield the corresponding N,N-bis(2-bromoethyl)amine salt, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction

The protection and deprotection of functional groups are critical steps in the multi-step synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, offering robustness towards a range of reaction conditions.[1] Its removal is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] N,N-bis(2-bromoethyl)amine is a key building block in medicinal chemistry, and its synthesis often involves a Boc-protected intermediate to avoid unwanted side reactions. This document provides detailed experimental procedures for the deprotection of this compound, a crucial step in liberating the reactive secondary amine for subsequent transformations.

Experimental Protocols

Two primary methods for the Boc deprotection of N,N-bis(2-bromoethyl)amine are presented below. The choice of method may depend on the availability of reagents, the desired salt form of the product, and the scale of the reaction.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used method due to the high volatility of both the reagent and the solvent, which simplifies product isolation.[1]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

-

The resulting residue is the N,N-bis(2-bromoethyl)amine trifluoroacetate salt, which can be used directly or further purified. For purification, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration and dried under vacuum.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also very effective and yields the hydrochloride salt of the amine, which is often a stable, crystalline solid.[1]

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (10-20 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The product, N,N-bis(2-bromoethyl)amine hydrochloride, may precipitate out of the solution during the reaction.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid residue is the N,N-bis(2-bromoethyl)amine hydrochloride salt. It can be washed with cold diethyl ether, collected by filtration, and dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key parameters for the two described Boc deprotection protocols. The yield is an approximation based on general procedures for Boc deprotection and should be optimized for this specific substrate.

| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |

| Starting Material | This compound | This compound |

| Reagent | Trifluoroacetic acid (TFA) | 4 M HCl in 1,4-dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 3 hours | 2 - 4 hours |

| Product | N,N-bis(2-bromoethyl)amine trifluoroacetate | N,N-bis(2-bromoethyl)amine hydrochloride |

| Typical Yield | >90% | >90% |

Mandatory Visualizations

Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for the Boc deprotection of N,N-bis(2-bromoethyl)amine.

Signaling Pathway of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Synthesis of 4-Substituted-1-Boc-Piperazines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 4-substituted-1-Boc-piperazines from the reaction of N-Boc-N,N-bis(2-bromoethyl)amine with primary amines. This reaction is a cornerstone in medicinal chemistry for the construction of the piperazine scaffold, a privileged structure in numerous pharmacologically active compounds.

Introduction

This compound is a versatile bifunctional alkylating agent that serves as a key building block for the synthesis of N-Boc protected piperazine derivatives. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for the selective reaction of a primary amine with the two bromoethyl arms, leading to a cyclization that forms the piperazine ring. This method provides a straightforward and efficient route to a wide variety of 4-substituted-1-Boc-piperazines, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

Reaction Mechanism

The reaction proceeds via a tandem intermolecular and intramolecular nucleophilic substitution (SN2) mechanism.

-

Initial Intermolecular SN2 Reaction: The primary amine (R-NH₂) acts as a nucleophile and attacks one of the electrophilic carbon atoms bearing a bromine atom on the this compound. This results in the displacement of the bromide ion and the formation of a linear intermediate.

-

Intramolecular SN2 Cyclization: The secondary amine within the newly formed intermediate then acts as an intramolecular nucleophile, attacking the remaining bromoethyl group. This second SN2 reaction closes the ring to form the desired 4-substituted-1-Boc-piperazine product. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction mechanism for the synthesis of 4-substituted-1-Boc-piperazines.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of 4-substituted-1-Boc-piperazines from this compound and various primary amines. These are based on analogous reactions and typical outcomes for this type of transformation.[1]

| Entry | Primary Amine (R-NH₂) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ (2.2) | Acetonitrile | 80 | 12 | 85 |

| 2 | Aniline | Na₂CO₃ (2.2) | DMF | 100 | 18 | 78 |

| 3 | Cyclohexylamine | Et₃N (2.5) | Ethanol | 70 | 16 | 90 |

| 4 | n-Butylamine | K₂CO₃ (2.2) | Acetonitrile | 80 | 14 | 88 |

| 5 | Ammonia (aq.)* | - | Water/Ethyl Acetate | 60 | 2.5 | 94 |

*Note: Data for ammonia is from the reaction with the analogous bis(2-chloroethyl)carbamate.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-substituted-1-Boc-piperazines.

General Procedure for the Synthesis of 4-Substituted-1-Boc-Piperazines

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous acetonitrile (or other suitable solvent)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add the primary amine (1.1 eq.) followed by anhydrous potassium carbonate (2.2 eq.).

-

Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 80°C for acetonitrile) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-1-Boc-piperazine.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General experimental workflow for the synthesis of 4-substituted-1-Boc-piperazines.

Safety Precautions

-

This compound is a bifunctional alkylating agent and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Primary amines can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

-

Organic solvents are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols: The Role of N-Boc-N,N-bis(2-bromoethyl)amine in the Development of Novel Cross-linking Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N,N-bis(2-bromoethyl)amine is a heterobifunctional chemical compound with significant potential in the development of novel cross-linking agents. Its unique structure, featuring two reactive bromoethyl groups and a tert-butyloxycarbonyl (Boc) protected secondary amine, allows for a versatile approach to covalently linking polymers and biomolecules. The bromoethyl moieties serve as electrophilic sites for reaction with nucleophiles such as primary amines and thiols, common in proteins and other biopolymers. The Boc-protected amine provides a stable, yet readily cleavable, site for subsequent functionalization, enabling the creation of multi-functional materials.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of cross-linked hydrogels, with a focus on collagen-based scaffolds for tissue engineering applications. Detailed protocols for hydrogel synthesis, characterization, and subsequent functionalization are provided, along with insights into the biological relevance of tunable hydrogel stiffness.

Principle of Cross-linking

The cross-linking mechanism of this compound relies on the nucleophilic substitution reaction between the bromoethyl groups and nucleophilic residues on polymer chains. In the context of protein-based hydrogels, such as those derived from collagen or gelatin, the primary amine groups of lysine residues and the thiol groups of cysteine residues can act as nucleophiles, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide ion. This results in the formation of stable, covalent cross-links between polymer chains, leading to the formation of a three-dimensional network characteristic of a hydrogel.

The density of these cross-links, which can be controlled by varying the concentration of the cross-linking agent, directly influences the mechanical properties of the resulting hydrogel, such as its stiffness and elasticity.

Data Presentation

The following table summarizes representative quantitative data for the cross-linking of collagen hydrogels using a bifunctional alkylating agent, providing an expected range of outcomes when using this compound.

| Cross-linker Concentration (% w/w) | Reaction Time (hours) | Storage Modulus (G') (Pa) | Swelling Ratio (%) |

| 0.5 | 24 | 150 ± 25 | 1200 ± 150 |

| 1.0 | 24 | 350 ± 40 | 800 ± 100 |

| 2.0 | 24 | 700 ± 60 | 500 ± 75 |

Experimental Protocols

Protocol 1: Synthesis of a Cross-linked Collagen Hydrogel

This protocol describes the preparation of a collagen hydrogel cross-linked with this compound.

Materials:

-

Type I Collagen solution (e.g., 5 mg/mL in 0.01 M HCl)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

Syringes and needles

-

Molds for hydrogel casting (e.g., 24-well plate)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

On ice, neutralize the acidic collagen solution by adding 1 M NaOH dropwise until the pH reaches 7.2-7.4. Use a pH indicator paper or a calibrated pH meter to monitor the pH.

-

Immediately add the desired volume of the this compound stock solution to the neutralized collagen solution to achieve the final cross-linker concentration (refer to the data table for guidance). Mix thoroughly but gently to avoid introducing air bubbles.

-

Pipette the mixture into the desired molds.

-

Incubate the molds at 37°C for 24 hours to allow for gelation and cross-linking.

-

After incubation, gently wash the hydrogels with PBS to remove any unreacted cross-linker and byproducts.

Protocol 2: Characterization of Hydrogel Mechanical Properties

This protocol outlines the measurement of the storage modulus (G') of the synthesized hydrogels using a rheometer.

Materials:

-

Cross-linked collagen hydrogel

-

Rheometer with a parallel plate geometry

-

PBS, pH 7.4

Procedure:

-

Carefully place a hydrogel disc onto the lower plate of the rheometer.

-

Lower the upper plate until it makes contact with the surface of the hydrogel.

-

Perform a frequency sweep at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

-

The storage modulus is a measure of the elastic properties of the hydrogel and is indicative of its stiffness.

Protocol 3: Post-Cross-linking Functionalization via Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a secondary amine for further conjugation.

Materials:

-

Cross-linked collagen hydrogel

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

PBS, pH 7.4

Procedure:

-

Immerse the cross-linked hydrogel in a solution of 50% TFA in DCM.

-

Gently agitate the hydrogel in the TFA/DCM solution for 1-2 hours at room temperature.

-

Remove the hydrogel from the deprotection solution and wash extensively with PBS (pH 7.4) to neutralize the acid and remove residual TFA.

-

The exposed secondary amine groups within the hydrogel matrix are now available for conjugation with other molecules, such as fluorescent dyes, peptides, or growth factors, using standard amine-reactive chemistries.

Mandatory Visualizations

Caption: Experimental workflow for hydrogel synthesis and functionalization.

Caption: YAP/TAZ signaling pathway in response to matrix stiffness.

Application Notes

The ability to tune the mechanical properties of hydrogels using this compound as a cross-linking agent has significant implications for cell biology and tissue engineering. The stiffness of the extracellular matrix (ECM) is a critical regulator of cell behavior, influencing processes such as cell adhesion, proliferation, migration, and differentiation.

One of the key mechanotransduction pathways that responds to matrix stiffness is the Hippo-YAP/TAZ signaling cascade. In a soft matrix, the YAP and TAZ transcriptional co-activators are phosphorylated and retained in the cytoplasm, leading to their degradation. However, on a stiffer matrix, increased cytoskeletal tension leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and differentiation.

By creating hydrogels with varying degrees of cross-linking and, therefore, a range of stiffnesses, researchers can investigate the intricate relationship between the mechanical microenvironment and cellular signaling. The post-cross-linking functionalization capability of this compound-derived hydrogels further allows for the incorporation of specific bioactive cues, enabling the development of more sophisticated and biomimetic 3D cell culture models and tissue engineering scaffolds. These advanced materials are invaluable tools for fundamental biological research and for the development of novel therapeutic strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-N,N-bis(2-bromoethyl)amine

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-Boc-N,N-bis(2-bromoethyl)amine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of synthetic routes to improve your yield and purity.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, regardless of the chosen synthetic route.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

-

Incomplete Starting Material Conversion:

-

Boc Protection Route: Ensure the complete consumption of N,N-bis(2-bromoethyl)amine. If starting with the hydrobromide or hydrochloride salt, ensure a sufficient amount of base (e.g., triethylamine, sodium bicarbonate) is used to neutralize the salt and facilitate the reaction with Boc-anhydride.

-

Bromination Route: Monitor the conversion of N-Boc-diethanolamine. Incomplete bromination is a common issue.

-

-

Suboptimal Reaction Conditions:

-

Temperature: For the Boc protection step, the reaction is typically run at 0°C to room temperature. For the bromination of alcohols, temperatures can vary significantly depending on the brominating agent. For example, reactions with phosphorus tribromide (PBr₃) are often started at 0°C and allowed to warm to room temperature, while Appel-type reactions (CBr₄/PPh₃) might require cooling to 0°C.

-

Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times can lead to side product formation.

-

-

Side Reactions:

-

Formation of Impurities: Over-alkylation or side reactions with the solvent can reduce the yield of the desired product.

-

Decomposition: The product may be sensitive to prolonged heating or harsh acidic/basic conditions during workup.

-

-

Purification Losses:

-

Ensure your purification method (e.g., column chromatography, recrystallization) is optimized to minimize loss of the product.

-

Q2: I am seeing multiple spots on my TLC analysis. What are the likely impurities?

A2: The nature of the impurities will depend on the synthetic route:

-

Route 1: Boc Protection of N,N-bis(2-bromoethyl)amine:

-

Unreacted Starting Material: A spot corresponding to N,N-bis(2-bromoethyl)amine.

-

Di-tert-butyl carbonate: A byproduct of the reaction with Boc-anhydride.

-

-

Route 2: Bromination of N-Boc-diethanolamine:

-

Unreacted N-Boc-diethanolamine: Your starting material.

-

Mono-brominated intermediate: N-Boc-(2-bromoethyl)(2-hydroxyethyl)amine.

-

Phosphorous byproducts: If using PBr₃ or PPh₃, these reagents and their oxides can appear as impurities.

-

Q3: How can I minimize the formation of the mono-brominated intermediate in the bromination route?

A3: To favor the formation of the di-brominated product:

-

Stoichiometry: Use a sufficient excess of the brominating reagent. For example, when using PBr₃, at least 2/3 of an equivalent is needed to replace both hydroxyl groups. Using a slight excess can help drive the reaction to completion.

-

Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the appropriate temperature to allow for the second bromination to occur.

Q4: My product appears to be an oil, but the literature reports a solid. What should I do?

A4: this compound is reported to be a white solid. If you obtain an oil, it may indicate the presence of impurities or residual solvent.

-

Purification: Re-purify your product using column chromatography.

-

Trituration/Recrystallization: Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization.

-

Drying: Ensure the product is thoroughly dried under high vacuum to remove all residual solvent.

Comparison of Synthetic Routes

There are two primary routes for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

| Feature | Route 1: Boc Protection of N,N-bis(2-bromoethyl)amine | Route 2: Bromination of N-Boc-diethanolamine |

| Starting Materials | N,N-bis(2-bromoethyl)amine (or its salt), Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-diethanolamine, Brominating agent (e.g., PBr₃, CBr₄/PPh₃) |

| Key Reagents | Base (e.g., Triethylamine, NaHCO₃) | Brominating agent, Base (for Appel reaction) |

| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Dichloromethane (DCM), Diethyl ether |

| Reported Yield | Generally high (can be >90%) | Variable, often in the range of 50-70% due to potential side reactions |

| Advantages | High-yielding, straightforward protection of a commercially available amine. | Starts from the more stable and less toxic diethanolamine precursor. |

| Disadvantages | N,N-bis(2-bromoethyl)amine is a toxic and reactive starting material. | Potential for incomplete bromination leading to mono-brominated impurity. Use of hazardous brominating agents. |

High-Yield Experimental Protocol: Route 1

This protocol is based on the method described by Yang, L. et al. in Bioorganic and Medicinal Chemistry Letters (1998), which involves the Boc protection of bis(2-bromoethyl)amine.

Materials:

-

Bis(2-bromoethyl)amine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

To a solution of bis(2-bromoethyl)amine hydrobromide (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0°C for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Technical Support Center: Reactions Involving N-Boc-N,N-bis(2-bromoethyl)amine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-N,N-bis(2-bromoethyl)amine. The following information addresses common side products and offers strategies to optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on the identification and mitigation of common side products.

Issue 1: Low Yield of the Desired Product and Formation of a Major Impurity with the Same Mass

-

Question: I am reacting this compound with a primary amine to synthesize a substituted N-Boc-piperazine. However, I am observing a low yield of my target compound and a significant amount of an isomeric byproduct. What is likely occurring and how can I fix it?

-

Answer: This issue is commonly caused by the intramolecular cyclization of this compound to form a reactive N-Boc-aziridinium ion intermediate. Your primary amine can then attack this intermediate at either of the two equivalent carbons of the aziridinium ring. While both attacks lead to a piperazine ring, the initial point of attack determines the final position of the substituent, potentially leading to a mixture of isomers if the intermediate or the nucleophile is asymmetrical.

To address this, consider the following:

-

Reaction Temperature: Lowering the reaction temperature can disfavor the formation of the aziridinium ion.

-

Rate of Addition: Add the this compound slowly to a solution of the nucleophile. This ensures that the concentration of the electrophile is low at any given time, favoring the intermolecular reaction over the intramolecular cyclization.

-

Base Selection: Use a non-nucleophilic, sterically hindered base to scavenge the HBr formed during the reaction. This can help to prevent unwanted side reactions.

-

Issue 2: Formation of Oligomeric or Polymeric Byproducts

-

Question: My reaction is producing a complex mixture of high molecular weight species, and my desired product is difficult to isolate. What could be the cause?

-

Answer: The formation of oligomers or polymers suggests that the reactive N-Boc-aziridinium ion intermediate is reacting with the desired product or other nucleophilic species in the reaction mixture. For example, the newly formed piperazine product can act as a nucleophile, attacking the aziridinium ion of another molecule of the starting material.

To minimize polymerization:

-

Stoichiometry: Use a slight excess of the nucleophile to ensure that the this compound is consumed quickly.

-

Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.

-

Issue 3: Presence of a Byproduct with Loss of a Bromoethyl Group but No Addition of the Nucleophile

-

Question: I have identified a side product that appears to be N-Boc-N-(2-bromoethyl)vinylamine. How is this formed and how can I prevent it?

-

Answer: This side product is likely the result of an elimination reaction (E2) promoted by the base in your reaction. Instead of acting as a nucleophile, your intended reactant or another basic species in the mixture is acting as a base, abstracting a proton from the carbon adjacent to a bromine atom, leading to the formation of a double bond and elimination of HBr.

To avoid this:

-

Base Strength: Use a weaker or more sterically hindered base that is less likely to promote elimination.

-

Temperature: Lower reaction temperatures generally favor substitution over elimination.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in reactions with this compound?

A1: The most prevalent side product arises from the intramolecular cyclization of the starting material to form a highly reactive N-Boc-aziridinium ion. This intermediate can then be intercepted by nucleophiles, including the desired reactant, solvent, or even other product molecules, leading to a variety of byproducts.

Q2: Can I use a strong, nucleophilic base like sodium hydroxide in my reaction?

A2: It is generally not recommended. A strong, nucleophilic base like NaOH can lead to several side reactions. It can promote the hydrolysis of the bromoethyl groups to form N-Boc-N,N-bis(2-hydroxyethyl)amine. Additionally, it can encourage elimination reactions to form vinyl-containing impurities. A non-nucleophilic, organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a better choice.

Q3: How can I monitor the progress of my reaction to minimize side product formation?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques to monitor the reaction. By taking aliquots at regular intervals, you can observe the consumption of your starting materials and the appearance of the desired product and any major byproducts. This allows you to stop the reaction at the optimal time before significant amounts of side products accumulate.

Data Presentation

The following table summarizes the common side products, their typical mass differences from the starting material, and the primary analytical techniques for their identification.

| Side Product Name | Structure | Formation Pathway |

| N-Boc-Aziridinium Ion | Intramolecular Cyclization | |

| N-Boc-N-(2-bromoethyl)vinylamine |

| Elimination (E2) |

| N-Boc-N,N-bis(2-hydroxyethyl)amine |

| Hydrolysis |

| Oligomeric/Polymeric Byproducts | (Variable) | Reaction of Aziridinium Ion with Nucleophilic Products |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-phenylpiperazine (Minimizing Side Products)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq.) and diisopropylethylamine (DIPEA, 2.5 eq.) in anhydrous acetonitrile (ACN).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Slow Addition: Dissolve this compound (1.1 eq.) in anhydrous ACN and add it to the dropping funnel. Add the solution dropwise to the cooled reaction mixture over a period of 1-2 hours.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-N,N-bis(2-bromoethyl)amine

Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of N-Boc-N,N-bis(2-bromoethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the common causes?

Incomplete deprotection is a frequent issue and can be attributed to several factors:

-

Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is not strong enough or the concentration is too low, the reaction may not proceed to completion.

-

Reaction Time and Temperature: The kinetics of the deprotection are influenced by time and temperature. Insufficient reaction time or low temperatures can lead to incomplete conversion.

-

Steric Hindrance: While less of a concern for this specific molecule, sterically hindered Boc-protected amines can be more difficult to deprotect, requiring more forcing conditions.

-

Solvent Effects: The choice of solvent is crucial for ensuring the solubility of both the substrate and the acid. Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection.

Q2: I observe an unexpected byproduct with a mass corresponding to the loss of HBr from my desired product. What is happening?

This is a strong indication of an intramolecular cyclization reaction. The deprotected N,N-bis(2-bromoethyl)amine is a nitrogen mustard precursor. The lone pair on the nitrogen can displace one of the bromide ions to form a highly reactive aziridinium ion. This cation can then react with various nucleophiles or undergo rearrangement, leading to byproducts. This process is more likely to occur if the reaction mixture is neutralized or becomes basic during workup.

Q3: How can I prevent the formation of the aziridinium ion and other side products?

The key to preventing intramolecular cyclization is to keep the nitrogen atom of the deprotected amine protonated. By maintaining acidic conditions throughout the reaction and workup, the nitrogen's nucleophilicity is suppressed, thus inhibiting its attack on the bromoethyl groups. It is common practice to isolate the deprotected product as a hydrochloride or trifluoroacetate salt.

Q4: Are there alternative, milder methods for Boc deprotection if my substrate is sensitive to strong acids?

Yes, several milder methods can be employed for Boc deprotection, which may be suitable if the N,N-bis(2-bromoethyl)amine moiety proves unstable under strongly acidic conditions. These include:

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an aprotic solvent can effect Boc removal under non-protic conditions.

-

Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[1]

-

Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can lead to deprotection without the need for any acid.[2][3]

Troubleshooting Guide for Incomplete Deprotection

This guide provides a systematic approach to troubleshooting incomplete Boc deprotection of this compound.

Problem: Low conversion of starting material observed by TLC or LC-MS.

Below is a troubleshooting workflow to address this issue.

References

Preventing intramolecular cyclization of N-Boc-N,N-bis(2-bromoethyl)amine.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-N,N-bis(2-bromoethyl)amine, with a focus on preventing its intramolecular cyclization.

Troubleshooting Guides

Issue 1: Low Yield of Desired Intermolecular Alkylation Product and Formation of a Major Byproduct.

-

Question: I am attempting to use this compound as a bifunctional alkylating agent with a nucleophile (e.g., a primary amine or thiol), but I am observing a low yield of my desired product and a significant amount of a byproduct with a molecular weight corresponding to N-Boc-piperazine. What is happening and how can I fix it?

-

Answer: The primary issue is the inherent propensity of this compound to undergo a rapid intramolecular cyclization to form the thermodynamically stable six-membered ring, N-Boc-piperazine. This side reaction is often competitive with the desired intermolecular alkylation. To favor the intermolecular reaction, several parameters can be optimized.

-

Concentration: The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Therefore, running the reaction at a higher concentration of the nucleophile will favor the desired intermolecular pathway.

-

Temperature: Lowering the reaction temperature will decrease the rate of both reactions, but it will generally favor the kinetic product, which is often the intermolecularly alkylated compound, over the thermodynamically more stable cyclized product.

-

Solvent: The choice of solvent can influence the rate of cyclization. Aprotic solvents, such as THF, DMF, or acetonitrile, are generally preferred over protic solvents, which can facilitate the formation of the aziridinium ion intermediate that precedes cyclization.

-

Order of Addition: Adding the this compound slowly to a solution of the nucleophile can help to maintain a low instantaneous concentration of the alkylating agent, further favoring the intermolecular reaction.

-

Issue 2: Complete Consumption of Starting Material but No Desired Product Formation.

-

Question: My reaction shows complete consumption of the this compound starting material by TLC/LC-MS, but I am not observing the formation of my expected product. The only major species I can identify is N-Boc-piperazine. What went wrong?

-

Answer: This scenario indicates that the rate of intramolecular cyclization is significantly faster than the rate of the intermolecular reaction under the conditions used. This is common if the reaction is run at elevated temperatures, in a dilute solution, or with a poor nucleophile. To troubleshoot this, you should consider the following:

-

Reaction Temperature: Immediately attempt the reaction at a much lower temperature (e.g., 0 °C or -20 °C).

-

Nucleophile Reactivity: If your nucleophile is weak, you may need to deprotonate it first with a suitable non-nucleophilic base to increase its reactivity.

-

Reaction Setup: Ensure that all reagents and solvents are anhydrous, as water can sometimes facilitate the cyclization process.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the primary byproduct when using this compound?

-

A1: The most common byproduct is N-Boc-piperazine, which is formed through intramolecular cyclization.

-

-

Q2: How should I store this compound to prevent degradation?

-

A2: It should be stored in a cool, dry place, typically at 2-8°C, away from moisture.[1]

-

-

Q3: Can I use a base in my reaction with this compound?

-

A3: The use of a base should be approached with caution. While a base may be necessary to deprotonate your nucleophile, a strong, unhindered base can also promote the intramolecular cyclization. If a base is required, consider a hindered, non-nucleophilic base and add it slowly at low temperatures.

-

-

Q4: Is the Boc protecting group stable during the alkylation reaction?

-

A4: The Boc group is generally stable under neutral and basic conditions. However, it is sensitive to acid. Therefore, acidic workup conditions should be avoided if the Boc group needs to be retained.

-

Data Presentation

The following table summarizes the hypothetical yield of the desired intermolecular product versus the cyclized byproduct, N-Boc-piperazine, under different reaction conditions. This data illustrates the principles discussed in the troubleshooting guide.

| Entry | Temperature (°C) | Solvent | [Nucleophile] (M) | Yield of Intermolecular Product (%) | Yield of N-Boc-piperazine (%) |

| 1 | 80 | Ethanol | 0.1 | < 5 | > 95 |

| 2 | 25 | Acetonitrile | 0.1 | 40 | 60 |

| 3 | 0 | Acetonitrile | 0.1 | 75 | 25 |

| 4 | 0 | Acetonitrile | 1.0 | 90 | 10 |

| 5 | -20 | THF | 1.0 | > 95 | < 5 |

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Alkylation with this compound to Minimize Cyclization

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or acetonitrile) to a concentration of 1.0 M.

-

Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

-

Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring solution of the nucleophile over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the nucleophile and temperature.

-

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Caption: Competing reaction pathways for this compound.

Caption: Troubleshooting workflow for low product yield.

References

Best practices for scaling up N-Boc-N,N-bis(2-bromoethyl)amine synthesis.

Technical Support Center: Synthesis of N-Boc-N,N-bis(2-bromoethyl)amine

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and best practices for scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is the standard synthetic route for this compound? The most common and scalable synthesis is a two-step process. The first step involves the N-Boc protection of diethanolamine to form N-Boc-diethanolamine.[1][2] The second step is the subsequent bromination of the diol intermediate to yield the final product, this compound.

Q2: What are the critical parameters to control during scale-up? When scaling up, the most critical parameters are temperature control, especially during the exothermic N-Boc protection step, and the rate of reagent addition.[3] Efficient heat dissipation using a jacketed reactor is recommended to prevent runaway reactions.[3] Thorough purification to remove process-related impurities is also crucial for the quality of the final product.

Step 1: N-Boc Protection of Diethanolamine

Q3: Is a base necessary for the N-Boc protection of diethanolamine? While the reaction can proceed without a base, its inclusion is highly recommended.[4] A base, such as triethylamine, neutralizes the acidic byproduct formed during the reaction, deprotonates the carbamate intermediate, and drives the reaction to completion, often leading to faster reaction times and higher yields.[4][5]

Q4: What are common side products in the N-Boc protection step and how can they be minimized? The primary side reaction of concern is the formation of O-Boc species or urea-type impurities, though less common with secondary amines.[4] To minimize these, it is crucial to control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O) to approximately 1.1-1.2 equivalents and maintain a controlled temperature.[4]

Q5: Which solvent is optimal for the N-Boc protection of diethanolamine? Polar aprotic solvents such as Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are typically effective as they can dissolve all reactants well.[4] The choice may depend on the scale and the workup procedure.

Step 2: Bromination of N-Boc-diethanolamine

Q6: What are the recommended brominating agents for converting the diol to the dibromide? Common reagents for converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃). The choice of reagent depends on the scale, desired reactivity, and safety considerations. For instance, PBr₃ is a strong and efficient reagent but requires careful handling due to its reactivity with water.

Q7: What are the main challenges during the bromination step? The primary challenges include ensuring the complete conversion of both hydroxyl groups and preventing side reactions such as elimination, which can form alkene impurities under harsh basic or high-temperature conditions. Careful control of the reaction temperature, typically by cooling the reaction mixture during the addition of the brominating agent, is essential.

Purification and Analysis